molecular formula C7H11NO B1450453 6-Azaspiro[3.4]octan-7-one CAS No. 1465480-75-4

6-Azaspiro[3.4]octan-7-one

Numéro de catalogue: B1450453
Numéro CAS: 1465480-75-4
Poids moléculaire: 125.17 g/mol
Clé InChI: HVBBARAIMIAVOW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Azaspiro[3.4]octan-7-one is a spirocyclic compound characterized by a fused bicyclic structure containing a nitrogen atom in the six-membered ring and a ketone group at position 5. Its molecular formula is C₇H₁₁NO, with a molecular weight of 125.17 g/mol . This compound is widely utilized in medicinal chemistry as a rigid linker or scaffold due to its unique conformational constraints, which enhance selectivity in drug-target interactions . For example, it has been employed in the design of CK2α inhibitors, where its spirocyclic architecture reduces ring strain compared to linear analogs while optimizing linker length for target engagement . Commercial samples are available with >98% purity, underscoring its importance in high-throughput drug discovery .

Méthodes De Préparation

General Synthetic Strategies

The synthesis of azaspiro compounds like 6-azaspiro[3.4]octan-7-one typically involves annulation reactions to form the spirocyclic framework, often starting from readily available cyclic precursors. The key challenge is the construction of the spiro junction with the correct ring sizes and functional groups.

Detailed Preparation Methods

Annulation-Based Synthetic Routes

While specific literature on this compound is limited, closely related compounds such as 2-azaspiro[3.4]octane have been synthesized using annulation strategies that are adaptable for 6-azaspiro derivatives. These methods involve:

These approaches utilize conventional chemical transformations with minimal chromatographic purification, relying on readily available starting materials. The merits include operational simplicity and scalability, while limitations may involve regioselectivity and ring strain considerations.

Multi-Step Synthesis via Functional Group Transformations

A related patent describing the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane provides a useful blueprint for preparing azaspiro compounds with oxygen and nitrogen heteroatoms. The method involves:

  • Step 1: Reaction of a benzyl-protected amino alcohol derivative with chloroacetyl chloride under basic conditions to form an acylated intermediate.
  • Step 2: Intramolecular cyclization under inert atmosphere with strong bases (e.g., sodium hydride, n-butyl lithium) to form the spirocyclic ring.
  • Step 3: Reduction of the intermediate carbonyl groups using lithium aluminum hydride.
  • Step 4: Catalytic hydrogenation to remove the benzyl protecting group, yielding the target azaspiro compound.

This four-step method emphasizes the use of cheap, readily available raw materials and mild reaction conditions, achieving moderate to good yields (e.g., 60% yield for the oxalate salt of the spiro compound). Reaction parameters such as temperature control (0–50 °C), hydrogen pressure (20–100 psi), and reaction time (8–20 hours) are critical for optimal product formation.

Comparative Data Table of Preparation Methods

Step Method Description Key Reagents/Conditions Yield (%) Notes
1 Annulation of cyclopentane ring Cyclopentane derivatives, conventional bases Not specified Minimal purification required
2 Annulation of four-membered ring Four-membered ring precursors, strong bases Not specified Suitable for regioselective synthesis
3 Acylation with chloroacetyl chloride Chloroacetyl chloride, triethylamine, DCM, <10 °C Not specified Controlled addition to avoid side reactions
4 Intramolecular cyclization Sodium hydride or n-butyl lithium, inert atmosphere Not specified Critical for spiro ring closure
5 Reduction of carbonyl groups Lithium aluminum hydride, inert atmosphere Not specified Efficient reduction step
6 Catalytic hydrogenation to remove protecting group Pd/C catalyst, H2 pressure (20–100 psi), 20–50 °C, 8–20 h 60 (for oxalate salt) Acetic acid as activator improves yield

Research Findings and Considerations

  • Starting Materials: The use of benzyl-protected amino alcohols and chloroacetyl chloride is advantageous due to their commercial availability and cost-effectiveness.
  • Reaction Conditions: Maintaining low temperatures during acylation prevents side reactions; inert atmosphere is essential during cyclization and reduction to avoid oxidation.
  • Purification: Minimal chromatographic steps are required, enhancing scalability and reducing cost.
  • Yields: Moderate to good yields are reported, with potential for optimization in hydrogenation steps.
  • Limitations: Ring strain in the four-membered ring and regioselectivity during annulation can pose synthetic challenges.

Analyse Des Réactions Chimiques

Types of Reactions

6-Azaspiro[3.4]octan-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .

Applications De Recherche Scientifique

6-Azaspiro[3.4]octan-7-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.

    Industry: It is used in the development of new materials and chemical processes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares 6-Azaspiro[3.4]octan-7-one with other spirocyclic azetidines, pyrrolidines, and related derivatives, focusing on structural features, physicochemical properties, and pharmacological relevance.

Core Structural Analogs

Compound Name Ring System Substituents Key Differences vs. This compound Applications References
7-Azaspiro[3.5]nonane [3.5] None Larger 8-membered ring system; reduced ring strain CK2α inhibitors, linker optimization
2-Oxa-6-azaspiro[3.4]octan-7-one [3.4] Oxygen atom at position 2 Enhanced polarity; altered hydrogen-bonding capacity Intermediate in peptide mimetics
5-Benzyl-2,5-diazaspiro[3.4]octane [3.4] Benzyl group at position 5 Additional nitrogen; improved solubility as di-HCl salt Fragment-based drug discovery
6-Acetyl-6-azabicyclo[3.2.1]octan-7-one [3.2.1] Acetyl group at position 6 Non-spiro bicyclic structure; increased steric hindrance Neurological target modulation

Key Observations :

  • Ring Size : Smaller spiro systems (e.g., [3.4] vs. [3.5]) impose greater conformational rigidity, favoring entropy-driven binding .
  • Heteroatom Substitution : Oxygen or additional nitrogen atoms (e.g., 2-Oxa or 2,6-diaza derivatives) modulate electronic properties and solubility .

Substituent-Driven Modifications

Derivatives of this compound with functionalized side chains exhibit tailored properties:

  • 2-(Hydroxymethyl)-6-azaspiro[3.4]octan-7-one (CID 145905713): Molecular Formula: C₈H₁₃NO₂ Collision Cross-Section (CCS): Predicted CCS values range from 131.6 Ų ([M-H]⁻) to 139.4 Ų ([M+NH₄]⁺), indicating moderate polarity suitable for LC-MS workflows .
  • 5-(Aminomethyl)-6-azaspiro[3.4]octan-7-one hydrochloride: Application: Protonated amine enhances water solubility, making it ideal for ionic interactions in kinase inhibitors .

Pharmacological Relevance

  • This compound : Preferred for CK2α inhibitors due to balanced linker length (4.2 Å) and low strain energy .
  • 2,6-Diaza-spiro[3.4]octan-7-one : The diaza variant shows improved binding to G-protein-coupled receptors (GPCRs) but reduced metabolic stability .

Activité Biologique

6-Azaspiro[3.4]octan-7-one is a compound characterized by its unique spirocyclic structure, which includes a nitrogen atom integrated into the spiro framework. This structural configuration contributes to its distinctive chemical properties and biological activities. Research has indicated potential applications in medicinal chemistry, particularly concerning its interactions with various biological targets.

  • Molecular Formula : C7_7H13_{13}N
  • Molecular Weight : Approximately 113.19 g/mol

The biological activity of this compound is primarily associated with its interaction with specific molecular targets, including sigma-1 receptors. This receptor is known to modulate various cellular processes, such as pain perception and neuroprotection. By influencing these pathways, the compound may exhibit analgesic effects and enhance the efficacy of other therapeutic agents.

Biological Activities

Research has demonstrated several biological activities linked to this compound:

  • Analgesic Properties : The compound has shown potential as an analgesic agent by modulating sigma-1 receptors, which could enhance the effects of mu-opioid receptor agonists like morphine, potentially reducing dosages and tolerance development.
  • Antiparasitic Activity : Preliminary studies suggest that derivatives of compounds related to this compound may exhibit antiparasitic properties, indicating a broader therapeutic potential in treating parasitic infections .
  • Neuroprotective Effects : There is evidence suggesting that this compound may provide neuroprotective benefits, possibly through its action on sigma-1 receptors, which are implicated in neurodegenerative diseases.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaUnique Features
8-Amino-6-azaspiro[3.4]octan-7-oneC7_7H13_{13}N2_2OContains an amino group, enhancing binding interactions
2-Amino-6-azaspiro[3.4]octan-7-oneC7_7H13_{13}N2_2OExhibits significant activity at sigma-1 receptors
1-Oxa-6-azaspiro[3.4]octaneC7_7H13_{13}N2_2OContains an oxygen atom instead of nitrogen

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

  • Study on Sigma Receptor Interaction : A study demonstrated that 2-Amino-6-azaspiro[3.4]octan-7-one significantly enhanced the analgesic effects of morphine in animal models by antagonizing sigma-1 receptors, suggesting similar potential for this compound due to structural similarities.
  • Antiparasitic Activity Evaluation : Research on derivatives showed promising antiparasitic activity against Trypanosoma cruzi and Leishmania infantum, with low cytotoxicity observed at effective concentrations, indicating that modifications to the spirocyclic structure could yield compounds with significant therapeutic potential against parasitic diseases .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 6-Azaspiro[3.4]octan-7-one?

Methodological Answer:
Synthesis typically involves transition-metal-catalyzed cyclization or spiroannulation strategies. For example, rhodium(I)-catalyzed enantioselective cyclization of enynes via C(sp³)–H activation has been reported for structurally similar azaspiro compounds . Key parameters include:

  • Catalyst system : Rhodium(I) complexes with chiral ligands (e.g., phosphoramidites).
  • Solvent : Dichloromethane or toluene under inert atmospheres.
  • Temperature : Reactions often proceed at room temperature or mild heating (40–60°C).
  • Substrate design : Alkyne and alkene precursors with directing groups (e.g., sulfonamides) to facilitate C–H activation.

Table 1: Representative Synthetic Routes

MethodYield (%)Key ConditionsReference
Rh(I)-catalyzed cyclization75–85Rh(cod)₂BF₄, chiral ligand
Spiroannulation of lactams60–70Base-mediated ring closure

Q. How should this compound be characterized spectroscopically?

Methodological Answer:
Characterization requires a combination of techniques:

  • ¹³C NMR : Look for carbonyl signals near δ 165–170 ppm (ketone) and sp³ carbons in the bicyclic framework (δ 20–60 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., m/z [M]+ for C₇H₉NO₂: calcd 139.0633, found 139.0630) .
  • X-ray crystallography : Resolve spiro junction geometry and confirm stereochemistry.

Critical Tip : Compare experimental data with computational predictions (e.g., DFT-optimized structures) to validate assignments .

Advanced Research Questions

Q. How can synthetic routes be optimized to generate derivatives with EGFR inhibitory activity?

Methodological Answer:
Derivatization focuses on functionalizing the spiro nitrogen or ketone group:

  • Alkylation/Acylation : Introduce substituents (e.g., tosyl or naphthyl groups) to enhance binding to EGFR’s ATP pocket .
  • Structure-Activity Relationship (SAR) : Use parallel synthesis to test substituent effects on IC₅₀ values. For example, tert-butyl carboxylate derivatives (e.g., PBXAA1229) showed enhanced stability in vitro .
  • Biological assays : Pair synthetic efforts with kinase inhibition assays (e.g., fluorescence-based ADP-Glo™) .

Table 2: Example Derivatives and Activities

DerivativeModificationEGFR IC₅₀ (nM)Reference
6-Tosyl-azaspirooctanoneTosyl group at N12.5
tert-Butyl carboxylateEster at C28.7

Q. How should researchers resolve contradictions in spectral data during derivative synthesis?

Methodological Answer:
Contradictions (e.g., unexpected ¹³C NMR shifts) may arise from:

  • Conformational dynamics : Use variable-temperature NMR to detect ring-flipping or tautomerism.
  • Impurity interference : Validate purity via HPLC (≥95%) and compare with literature (e.g., PubChem data for analogous spiro compounds) .
  • Computational validation : Perform DFT calculations (e.g., Gaussian09) to simulate NMR shifts and identify discrepancies .

Case Study : In Rh(I)-catalyzed synthesis of 6-azaspirooctanones, unexpected downfield shifts (δ 169 ppm) were attributed to steric strain in the bicyclic system, confirmed via X-ray .

Q. What strategies enhance the reproducibility of this compound-based protocols?

Methodological Answer:

  • Detailed experimental logs : Document catalyst activation times, solvent drying methods, and inert atmosphere quality .
  • Standardized characterization : Adhere to journal guidelines (e.g., Beilstein J. Org. Chem.) for reporting NMR (e.g., 500 MHz, CDCl₃) and HRMS data .
  • Open data practices : Deposit raw spectral data in repositories (e.g., Figshare) and provide accession numbers in publications .

Propriétés

IUPAC Name

6-azaspiro[3.4]octan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-6-4-7(5-8-6)2-1-3-7/h1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBBARAIMIAVOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1465480-75-4
Record name 6-azaspiro[3.4]octan-7-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Azaspiro[3.4]octan-7-one
Reactant of Route 2
6-Azaspiro[3.4]octan-7-one
Reactant of Route 3
6-Azaspiro[3.4]octan-7-one
Reactant of Route 4
6-Azaspiro[3.4]octan-7-one
Reactant of Route 5
6-Azaspiro[3.4]octan-7-one
Reactant of Route 6
6-Azaspiro[3.4]octan-7-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.